(2R)-2-Acetamidonon-8-enoic acid
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Overview
Description
®-2-Acetamidonon-8-enoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an acetamido group attached to a non-8-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Acetamidonon-8-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as non-8-enoic acid and acetamide.
Formation of Intermediate: The non-8-enoic acid is first converted into its corresponding ester through esterification.
Acetamidation: The ester is then reacted with acetamide under specific conditions to form the acetamido derivative.
Hydrolysis: The final step involves the hydrolysis of the ester to yield ®-2-Acetamidonon-8-enoic acid.
Industrial Production Methods: In industrial settings, the production of ®-2-Acetamidonon-8-enoic acid may involve large-scale esterification and acetamidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: ®-2-Acetamidonon-8-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the non-8-enoic acid backbone to a single bond.
Substitution: The acetamido group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of substituted acetamido derivatives.
Scientific Research Applications
®-2-Acetamidonon-8-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Acetamidonon-8-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism.
Pathways: It can be incorporated into metabolic pathways, influencing the synthesis and degradation of other biomolecules.
Comparison with Similar Compounds
(S)-2-Acetamidonon-8-enoic acid: The enantiomer of ®-2-Acetamidonon-8-enoic acid.
2-Acetamidohexanoic acid: A structurally similar compound with a shorter carbon chain.
2-Acetamidooctanoic acid: Another similar compound with a different carbon chain length.
Uniqueness: ®-2-Acetamidonon-8-enoic acid is unique due to its specific stereochemistry and the presence of a double bond in the non-8-enoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(2R)-2-acetamidonon-8-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-4-5-6-7-8-10(11(14)15)12-9(2)13/h3,10H,1,4-8H2,2H3,(H,12,13)(H,14,15)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOCMVHWFJWMEB-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCCCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CCCCCC=C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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